molecular formula C20H14F3NO B5194586 4-[3-(trifluoromethyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one

4-[3-(trifluoromethyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one

Cat. No.: B5194586
M. Wt: 341.3 g/mol
InChI Key: XVFLUZIYTMVHHZ-UHFFFAOYSA-N
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Description

4-[3-(Trifluoromethyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a synthetic organic compound designed for research applications, featuring a quinoline scaffold fused to a naphthalene-derived ring system and substituted with a 3-(trifluoromethyl)phenyl group. This structure places it within a class of molecules known for diverse biological activities, making it a candidate for investigating new therapeutic mechanisms. Quinoline-based compounds are extensively studied in medicinal chemistry for their potential as enzyme inhibitors and anticancer agents. They can exert effects through mechanisms such as growth inhibition by cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis . The dihydroquinolin-2-one core is a privileged structure in drug discovery, and related compounds have been investigated as inhibitors of specific enzymes, such as acetylcholinesterase (AChE) for neurodegenerative conditions and aldosterone synthase (CYP11B2) for cardiovascular diseases . The incorporation of the trifluoromethyl group is a common strategy in agrochemical and pharmaceutical design to enhance metabolic stability, binding affinity, and cell membrane permeability. The primary research value of this compound lies in its potential as a biochemical tool for probing enzyme function and cellular signaling pathways. It is intended for use in in vitro assays to screen for inhibitory activity against a panel of target enzymes, to study its effects on cell proliferation in various cancer cell lines, and to elucidate its precise mechanism of action. Researchers can utilize this compound to explore structure-activity relationships (SAR) and aid in the development of new pharmacophores.

Properties

IUPAC Name

4-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-benzo[h]quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3NO/c21-20(22,23)14-6-3-5-13(10-14)17-11-18(25)24-19-15-7-2-1-4-12(15)8-9-16(17)19/h1-10,17H,11H2,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFLUZIYTMVHHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C3=CC=CC=C3C=C2)NC1=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(trifluoromethyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes:

    Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 3-(trifluoromethyl)benzaldehyde and 2-aminobenzophenone.

    Condensation Reaction: These intermediates undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the quinoline core.

    Cyclization: The resulting product is then cyclized under acidic conditions to yield the final dihydrobenzoquinolinone structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation and cyclization reactions efficiently.

    Optimization of Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

    Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-[3-(trifluoromethyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the quinolinone structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the quinoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of amines or alcohols.

    Substitution: Halogenated derivatives or other substituted quinolinones.

Scientific Research Applications

Scientific Research Applications

  • ** служи Drug Discovery and Development:**
    • Enzyme Inhibition: Derivatives of naphthalene, such as 4-phenyl-3,4-dihydrobenzoquinoline-2-one, have demonstrated in vitro activity on different enzymes .
    • Alzheimer's Disease Research: 4-phenyl-3,4-dihydrobenzoquinoline-2-one (SF3) has been synthesized and studied for its potential role in Alzheimer's disease, with in silico studies showing promising binding with the acetylcholinesterase (AChE) enzyme . Toxicity studies are necessary to predict the compound’s hazardous effects before targeting its specific role in Alzheimer’s disease .
    • Anticancer Activity: Research has explored the anticancer properties of compounds with structural similarities, such as 1,3,4-oxadiazole derivatives. These compounds have been screened for anticancer activity against various cancer cell lines, demonstrating growth inhibition and cytotoxicity .
  • Toxicity Studies:
    • Safety Evaluation: Toxicity studies are essential in drug development to evaluate the safety and potential hazardous effects of new compounds .
    • Acute and Subacute Exposure: 4-phenyl-3,4-dihydrobenzoquinoline-2-one (SF3) has undergone toxicological screening, including acute oral, subacute, and teratogenicity studies, to assess its toxicity potential .
    • Observed Parameters: These studies involve hematological and biochemical analyses, oxidative stress assessment, and histopathological analysis of vital organs to determine the compound's impact on various biological parameters . The LD50 of SF3 was found to be higher than 2000 mg/kg .
  • Chemical Synthesis:
    • Synthesis of Tetrahydrobenzo[h]quinazolines: Dihydrobenzo[h]quinolin-2(1H)-one derivatives are used as intermediate compounds in chemical synthesis . For example, they can be reacted with substituted benzaldehydes to form intermediates, which are then used to synthesize tetrahydrobenzo[ h]quinazolines .
    • Building Blocks for Complex Molecules: These compounds serve as building blocks for synthesizing more complex molecules with potential biological activity .
  • Crystal Structure Analysis:
    • Molecular Conformation Studies: Crystal structure analysis is performed to determine the molecular conformation and arrangement of these compounds .
    • Structure-Activity Relationship: Such analyses help understand the structure-activity relationship, which is crucial for designing more effective drugs .
  • Modification for Improved Properties:
    • ** introduction of Trifluoromethyl Group:** The trifluoromethyl group is introduced to modify the compound's properties, such as increasing lipophilicity .
    • Electronic Properties: The trifluoromethyl group acts as a powerful electron-withdrawing group, influencing the compound's electronic properties .
  • Toxicity Screening of SF3:
    • Objective: To evaluate the toxicity potential of 4-phenyl-3,4-dihydrobenzoquinoline-2-one (SF3) .
    • Methods: Acute oral, subacute, and teratogenicity studies were conducted according to OECD guidelines. Doses of 2000, 5–40, and 40 mg/kg were used, respectively .
    • Results: The LD50 of SF3 was higher than 2000 mg/kg. Hematological, biochemical, and histopathological analyses were performed to assess the compound's effects .
    • Conclusion: The study provided essential toxicity data for SF3, supporting its further development as a potential therapeutic agent .
  • Anticancer Activity of 1,3,4-Oxadiazole Derivatives:
    • Objective: To identify novel anticancer drugs using 1,3,4-oxadiazoles .
    • Methods: A series of compounds were synthesized and screened for anticancer activity against various cancer cell lines .
    • Results: Several compounds showed significant growth inhibition and cytotoxicity. For example, Compound N-(3-fluoro-4-((6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinolin-4-yl)oxy)phenyl)-1-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl) cyclopropane-1-carboxamide (122) was found to be the most promising as an Axl kinase inhibitor .
    • Conclusion: The study identified promising anticancer candidates with potential for further development .
  • Synthesis and Characterization of Tetrahydrobenzo[h]quinazolines:
    • Objective: To synthesize and characterize tetrahydrobenzo[h]quinazolines .
    • Methods: Claisen–Schmidt reaction of 7-methoxy-3,4-dihydronaphthalene-1(2H)-one with 2-fluoro-3-(trifluoromethyl)benzaldehyde was performed, followed by condensation with guanidinium chloride hydrochloride .
    • Results: The target product, 4-(2-fluoro-4-(trifluoromethyl)phenyl)-9-methoxy-1,4,5,6-tetrahydrobenzo[ h]quinazolin-2-amine, was obtained. Single crystals were grown and analyzed .
    • Conclusion: The study provided a detailed synthetic route and structural characterization of tetrahydrobenzo[h]quinazolines, contributing to the understanding of their properties and potential applications .

Mechanism of Action

The mechanism of action of 4-[3-(trifluoromethyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound shares structural similarities with other 3,4-dihydrobenzo[h]quinolin-2(1H)-one derivatives, differing primarily in substituents at the 4-position. Key analogs include:

Compound Name Substituent at 4-Position Key Structural Features Reference
4-Phenyl-3,4-dihydrobenzo[h]quinolin-2(1H)-one Phenyl Lacks fluorine; simpler aromatic substituent
4-(2-Bromophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one 2-Bromophenyl Bromine introduces steric/electronic effects
Compound 4b () 3-(Trifluoromethyl)phenyl Similar to target but with slight structural variation
3,4-Dihydrobenzo[g]quinolin-2(1H)-one (2l’b) None (unsubstituted) Smaller fused ring system (benzo[g]quinoline)

Substituent Impact :

  • Electron-Withdrawing Groups (e.g., CF₃, Br): Enhance stability and influence binding affinity in biological systems. The trifluoromethyl group in the target compound increases lipophilicity compared to non-fluorinated analogs like 4-phenyl derivatives .
  • Steric Effects : Bulkier substituents (e.g., 2-bromophenyl in ) may hinder synthetic yields or receptor interactions.
Physical and Chemical Properties

Comparative data on melting points, yields, and spectral properties highlight structural and synthetic differences:

Compound Name Melting Point (°C) Yield (%) Key Spectral Data (¹H-NMR) Reference
Target Compound Not reported Not reported Likely similar to 4b (δ 7.65–7.62 ppm for aromatic protons) N/A
4b () 205–207 57.8 δ 10.32 (s, 1H), 7.70–7.50 (m, 9H)
4a () 239–241 58.4 δ 10.63 (s, 1H), 7.67 (d, 2H)
3,4-Dihydrobenzo[h]quinolin-2(1H)-one (2l’a) 228.9–230.3 62 IR: 1670 cm⁻¹ (C=O stretch)

Notes:

  • Melting Points : Chloro-substituted analogs (e.g., 4a) exhibit higher melting points (~239°C) due to increased crystallinity from halogen interactions .
  • Synthetic Yields: Yields for trifluoromethyl-substituted compounds (e.g., 4b: 57.8%) are moderately lower than non-fluorinated analogs (e.g., 3e: 72.2% in ), likely due to the steric bulk of CF₃.

Biological Activity

4-[3-(Trifluoromethyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one, also known by its CAS number 299920-88-0, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C20H14F3NO
  • Molar Mass : 341.33 g/mol
  • Structure : The compound features a benzoquinoline core with a trifluoromethyl group, which is known to enhance biological activity due to its electron-withdrawing properties.

Antimicrobial Activity

Research has indicated that compounds with a trifluoromethyl moiety exhibit significant antimicrobial properties. In particular, derivatives of quinoline have been evaluated for their effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). A study demonstrated that certain trifluoromethyl-substituted quinoline derivatives showed notable antibacterial activity, suggesting that this compound may possess similar properties .

CompoundMIC against S. aureus (µg/mL)Activity
This compoundTBDPotentially active
Trifluoromethyl quinoline derivative10Active

Anti-Cancer Properties

The compound has been studied for its anti-cancer potential. Various quinoline derivatives have shown efficacy in inhibiting cancer cell proliferation in vitro. For instance, compounds similar to this compound were tested against several cancer cell lines, revealing significant anti-proliferative effects. The mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer cell survival and proliferation .

The biological activity of this compound may be attributed to its ability to interact with various molecular targets within cells:

  • Inhibition of Sirtuins : Some studies suggest that the mechanism may involve the inhibition of sirtuin proteins, which play a role in cellular regulation and cancer progression .
  • COX-2 Inhibition : Other quinoline derivatives have demonstrated COX-2 inhibitory activity, which is relevant in inflammation and cancer pathways .

Case Studies

  • In Vitro Studies : A series of in vitro experiments evaluated the cytotoxicity of related quinoline compounds on human cancer cell lines. Results indicated that modifications in the molecular structure significantly impacted their anti-cancer efficacy.
  • Zebrafish Model : A zebrafish embryo model was utilized to assess the toxicity and biological effects of trifluoromethyl-substituted quinolines. Findings suggested that while some derivatives were effective against cancer cells, they also exhibited varying levels of toxicity depending on their structural characteristics .

Q & A

Q. What are the common synthetic routes for preparing 4-[3-(trifluoromethyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one?

The synthesis typically involves multi-step routes with key intermediates. For example:

  • Intermediate Formation : Reacting chloropropyl compounds (e.g., 36 ) with dimethylamine or pyrrolidine in aqueous acetonitrile at 60°C yields intermediates (37 , 38 ) .
  • Reduction and Coupling : Reduction of intermediates using LiAlH₄ in THF, followed by coupling with thiophene-2-carbimidothioate HI in ethanol, produces the final compound .
  • Regioselective Cross-Coupling : Palladium-catalyzed reactions with arylboronic acids enable efficient 3,4-disubstitution .

Q. What characterization techniques are critical for confirming the structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : Essential for verifying hydrogen and carbon environments, particularly distinguishing dihydroquinolinone ring protons .
  • Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) stretches near 1680–1700 cm⁻¹ and trifluoromethyl (CF₃) vibrations .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., 352.225 g/mol for brominated analogs) .

Q. What are the key intermediates in its synthesis?

  • Chloropropyl intermediates (e.g., 36) : Synthesized via NaH-mediated alkylation in DMF .
  • Amine-functionalized intermediates (e.g., 37, 38) : Generated via nucleophilic displacement with dimethylamine or pyrrolidine .
  • Reduced precursors : LiAlH₄ reduction of ketone groups to alcohols is critical for downstream functionalization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in palladium-catalyzed cross-coupling steps?

  • Catalyst Selection : Use Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like SPhos for enhanced regioselectivity .
  • Solvent and Temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C improve reaction rates .
  • Additives : Potassium carbonate or cesium fluoride as bases minimizes side reactions .

Q. How can data contradictions in spectroscopic results be resolved during synthesis?

  • Multi-Technique Validation : Cross-validate NMR and IR data to confirm carbonyl reduction (e.g., ketone to alcohol conversion) .
  • By-Product Analysis : Employ HPLC or TLC to isolate impurities, followed by high-resolution MS for identification .

Q. What mechanistic insights exist for the LiAlH₄-mediated reduction of ketone intermediates?

  • Stepwise Reduction : LiAlH₄ reduces the carbonyl group to a secondary alcohol, followed by acid (e.g., SOCl₂) treatment to form chlorinated intermediates .
  • Steric Effects : Bulky substituents on the quinolinone ring may slow reduction kinetics, necessitating extended reaction times (24–48 hours) .

Q. How is toxicological profiling conducted for this compound in preclinical studies?

  • OECD Guidelines : Acute oral toxicity (2000 mg/kg), subacute (5–40 mg/kg), and teratogenicity (40 mg/kg) studies in rodent models .
  • Biomarker Analysis : Measure liver enzymes (ALT, AST) and oxidative stress markers (malondialdehyde, glutathione) to assess organ toxicity .
  • Histopathology : Kidney architecture is a sensitive indicator of subacute toxicity at higher doses .

Q. What computational methods are used to predict its biological activity?

  • Docking Studies : Molecular docking with enzymes like acetylcholinesterase (for Alzheimer’s applications) evaluates binding affinity .
  • ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., blood-brain barrier permeability) .

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